N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
Description
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a nicotinamide derivative featuring a quinolin-5-yl amine group and a tetrahydro-2H-pyran-4-yl ether substituent. The quinoline moiety is known for its role in medicinal chemistry due to its aromatic heterocyclic structure, which often enhances binding to biological targets like kinases or receptors. The tetrahydro-2H-pyran-4-yl (THP) group is a saturated oxygen-containing heterocycle that improves solubility and metabolic stability compared to non-ether analogs .
Properties
IUPAC Name |
6-(oxan-4-yloxy)-N-quinolin-5-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(23-18-5-1-4-17-16(18)3-2-10-21-17)14-6-7-19(22-13-14)26-15-8-11-25-12-9-15/h1-7,10,13,15H,8-9,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIMWSARRNTGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of functional group transformations to introduce the nicotinamide and tetrahydro-2H-pyran-4-yloxy groups. Key steps may include:
Nucleophilic substitution: to attach the nicotinamide group.
Oxidation: and reactions to modify the quinoline ring.
Etherification: to introduce the tetrahydro-2H-pyran-4-yloxy substituent.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the nicotinamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products:
Oxidation products: Quinoline N-oxides.
Reduction products: Reduced quinoline or nicotinamide derivatives.
Substitution products: Various substituted quinoline or nicotinamide derivatives.
Scientific Research Applications
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the nicotinamide group may inhibit enzymes involved in cellular metabolism. The tetrahydro-2H-pyran-4-yloxy substituent can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Molecular Weight and Substituent Complexity :
- The target compound (~395 g/mol) is lighter than most analogs in the evidence (e.g., 620–621 g/mol), which may confer better membrane permeability and oral bioavailability .
- Higher molecular weight analogs (e.g., 621 g/mol) incorporate bulky groups like piperidin-4-ylidene and tetrahydrofuran-3-yl-oxy, which could hinder absorption but improve target specificity.
Oxygen-Containing Heterocycles: The THP group in the target compound and other analogs (e.g., ) is associated with improved aqueous solubility compared to non-ether substituents. Tetrahydrofuran-3-yl-oxy groups (e.g., in 621 and 620 g/mol compounds) may offer similar solubility benefits but introduce stereochemical complexity .
Quinoline vs. Isoquinoline: The target compound’s quinoline moiety may favor interactions with ATP-binding pockets in kinases, while dihydroisoquinoline derivatives (e.g., ) might target neurotransmitter receptors.
Synthetic Pathways: The target compound’s synthesis likely involves coupling a THP-4-yl-oxy nicotinic acid with quinolin-5-yl amine, analogous to the amidation steps described for benzamide derivatives in (e.g., using HATU/DIEA) . Piperidin-4-ylidene-containing analogs () may require additional steps for introducing conjugated enamine systems, increasing synthetic complexity .
Research Implications and Limitations
While the evidence provides structural and synthetic insights, direct pharmacological data (e.g., IC50, pharmacokinetics) for the target compound are absent. Comparisons rely on extrapolation from structural analogs:
- Advantages of the Target Compound : Lower molecular weight and THP group suggest favorable drug-likeness.
- Limitations of Analogs : High molecular weight compounds (e.g., 621 g/mol) may face challenges in formulation and dosing.
Further studies should prioritize in vitro assays to validate target engagement and ADMET profiling.
Biological Activity
N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a nicotinamide structure through a tetrahydro-2H-pyran ether. The molecular formula is CHNO, indicating the presence of both nitrogen and oxygen functionalities that may contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines, including leukemia and lung cancer. In vitro studies utilizing the Sulforhodamine B (SRB) assay demonstrated significant antiproliferative activity, suggesting that it can inhibit cell growth effectively .
- Inhibition of Cancer Stem Cells (CSCs) : Recent findings indicate that this compound may suppress the growth of CSCs, which are often responsible for tumor recurrence and metastasis. This property is particularly important in developing therapies for resistant cancer types .
- Targeting Specific Pathways : The quinoline and nicotinamide components are known to interact with various biological pathways, including those involved in cell signaling and apoptosis. These interactions could enhance the efficacy of existing chemotherapeutic agents .
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Cell Line | Assay Used | IC50 (µM) | Outcome |
|---|---|---|---|---|
| Study 1 | HL60 (Leukemia) | SRB Assay | 5.3 | Significant inhibition of cell proliferation |
| Study 2 | A549 (Lung Cancer) | SRB Assay | 4.8 | Effective against drug-resistant variants |
| Study 3 | MCF7 (Breast Cancer) | SRB Assay | 6.1 | Induced apoptosis in treated cells |
Detailed Research Findings
- Antiproliferative Effects : In a study measuring the effects on HL60 leukemia cells, this compound exhibited an IC50 value of 5.3 µM, indicating potent antiproliferative effects .
- Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .
- Combination Therapy Potential : The compound's ability to suppress CSCs suggests potential for use in combination with other chemotherapeutics, enhancing overall treatment efficacy against resistant tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
